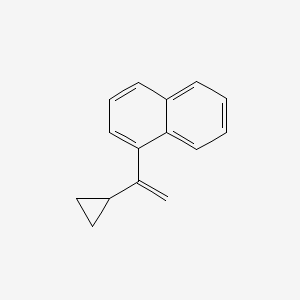![molecular formula C14H14O3S B14248061 4,4'-[Sulfinylbis(methylene)]diphenol CAS No. 189639-17-6](/img/structure/B14248061.png)
4,4'-[Sulfinylbis(methylene)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-hydroxybenzyl) sulfoxide is an organic compound consisting of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It exhibits unique properties that make it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-hydroxybenzyl) sulfoxide typically involves the oxidation of bis(4-hydroxybenzyl) sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation of the sulfide to sulfoxide.
Industrial Production Methods
Industrial production of bis(4-hydroxybenzyl) sulfoxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The choice of oxidizing agent and solvent, as well as reaction temperature and time, are optimized for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-hydroxybenzyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Bis(4-hydroxybenzyl) sulfone.
Reduction: Bis(4-hydroxybenzyl) sulfide.
Substitution: Various ethers and esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Exhibits neuroprotective activity and has been studied for its potential in treating neurodegenerative diseases.
Medicine: Investigated for its inhibitory activity on histone deacetylase (HDAC), making it a potential candidate for cancer therapy.
Industry: Used as an antioxidant in the preservation of organic materials, including elastomers, polyamides, and polyolefins.
Wirkmechanismus
The mechanism of action of bis(4-hydroxybenzyl) sulfoxide involves its interaction with molecular targets such as histone deacetylase (HDAC). By inhibiting HDAC, the compound causes an accumulation of acetylated histones in the nucleus, leading to the activation of transcription of target genes. This mechanism is particularly relevant in cancer therapy, where HDAC inhibition can result in the suppression of tumor cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-hydroxybenzyl) sulfide: The precursor to bis(4-hydroxybenzyl) sulfoxide, with similar structural features but different oxidation state.
Bis(4-hydroxybenzyl) sulfone: The fully oxidized form of the compound, exhibiting different chemical properties.
Bis(4-hydroxybenzyl) ether: A structurally related compound with an ether linkage instead of a sulfur atom.
Uniqueness
Bis(4-hydroxybenzyl) sulfoxide is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HDAC and its potential neuroprotective effects set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
189639-17-6 |
|---|---|
Molekularformel |
C14H14O3S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
4-[(4-hydroxyphenyl)methylsulfinylmethyl]phenol |
InChI |
InChI=1S/C14H14O3S/c15-13-5-1-11(2-6-13)9-18(17)10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
InChI-Schlüssel |
QFXUNMDJQJDSDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


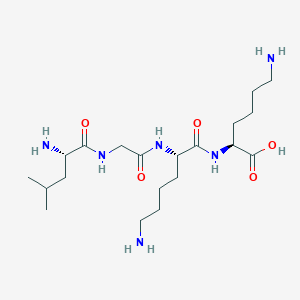
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
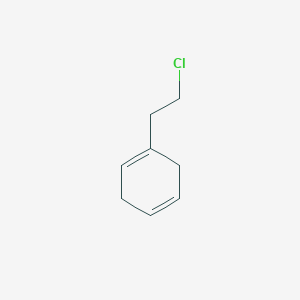
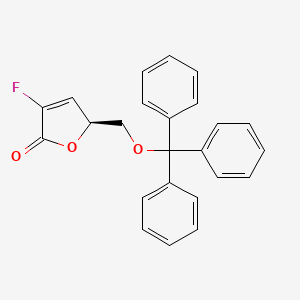
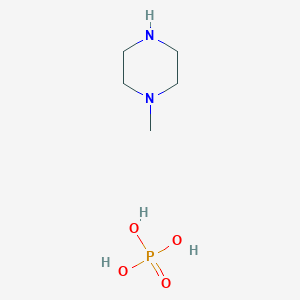
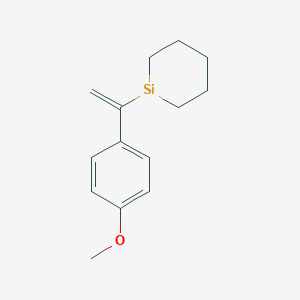
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
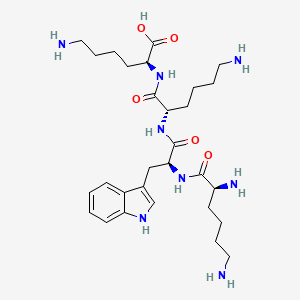



![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
